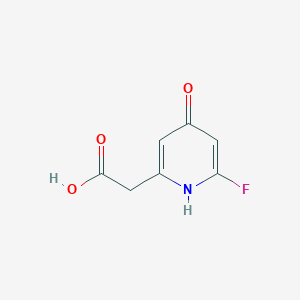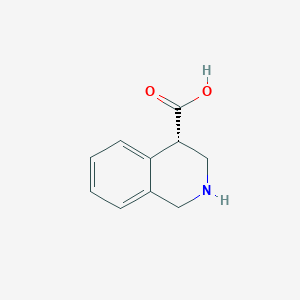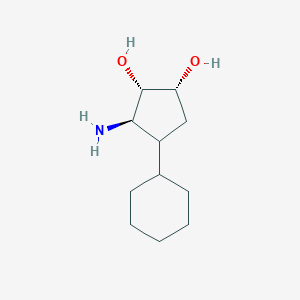
(1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol is a chiral compound with a unique structure that includes both cyclohexyl and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol typically involves the following steps:
Cyclization: The formation of the cyclopentane ring is achieved through intramolecular cyclization of a suitable precursor.
Amination: Introduction of the amino group is carried out using reagents such as ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Ethers, esters.
Scientific Research Applications
(1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- (1R,2S,3R,4R)-3-[(cyclopropylmethyl)amino]-4-phenylcyclopentane-1,2-diol .
- (1R,2S,3R,4R)-3-(Isobutylamino)-4-(3-pyridinyl)-1,2-cyclopentanediol .
Comparison:
Structural Differences: While (1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol contains a cyclohexyl ring, the similar compounds listed above contain different substituents such as phenyl or pyridinyl groups.
Unique Properties: The presence of the cyclohexyl ring in this compound may confer unique steric and electronic properties, potentially leading to different biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
(1R,2S,3R)-3-amino-4-cyclohexylcyclopentane-1,2-diol |
InChI |
InChI=1S/C11H21NO2/c12-10-8(6-9(13)11(10)14)7-4-2-1-3-5-7/h7-11,13-14H,1-6,12H2/t8?,9-,10-,11-/m1/s1 |
InChI Key |
CZPCDIVNIKVJDW-NCYANSMOSA-N |
Isomeric SMILES |
C1CCC(CC1)C2C[C@H]([C@H]([C@@H]2N)O)O |
Canonical SMILES |
C1CCC(CC1)C2CC(C(C2N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,1'S,3'R,5R,6S,7S,9S)-7-hydroxy-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B14859995.png)
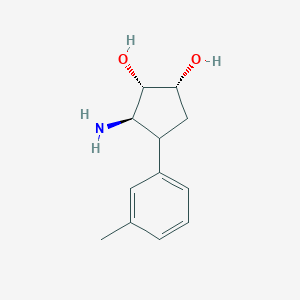
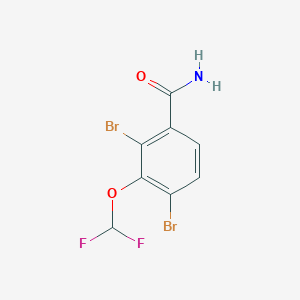
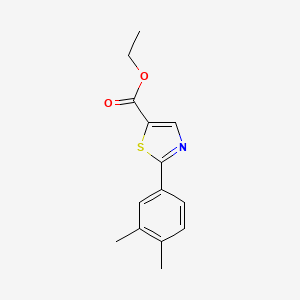
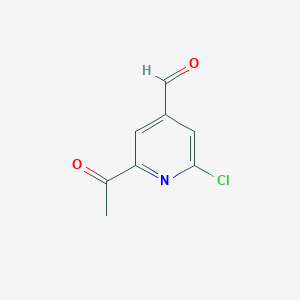
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B14860027.png)
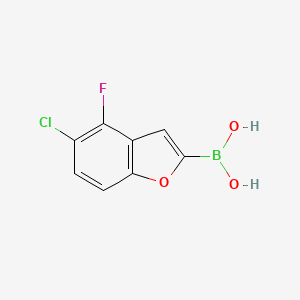

![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B14860049.png)
![4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B14860057.png)


